molecular formula C20H20N2O2 B601960 Imidafenacin Related Compound 4 CAS No. 174266-18-3

Imidafenacin Related Compound 4

Cat. No.: B601960
CAS No.: 174266-18-3
M. Wt: 320.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Imidafenacin is an antimuscarinic agent with high affinity for the M3 and M1 muscarinic receptor subtypes and low affinity for the M2 subtype . It is used to treat overactive bladder . Several animal studies have demonstrated that imidafenacin has organ selectivity for the bladder over the salivary glands, colon, heart, and brain .


Molecular Structure Analysis

Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g/mol . The structure of imidafenacin includes a 2-methyl-1H-imidazol-1-yl group and a 2,2-diphenylbutanamide group .

Scientific Research Applications

1. Application in Clinical Pharmacokinetic Studies

Imidafenacin (IM), a novel antimuscarinic agent, is clinically used for treating overactive bladder. Its quantitative determination in human plasma using liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is crucial for clinical pharmacokinetic studies. This method facilitates the understanding of imidafenacin's behavior in the human body, which is essential for optimizing its therapeutic use (Hu et al., 2016).

2. Understanding Pharmacokinetics and Selectivity

Investigating the pharmacokinetics of imidafenacin is essential for its bladder-selective pharmacological effects. Studies on muscarinic receptor binding in various tissues, especially in relation to pharmacokinetics, have been carried out. This research helps in understanding the selective action of imidafenacin on the bladder, contributing to its effectiveness in treating overactive bladder (Ito et al., 2011).

3. Drug-Drug Interaction Studies

Understanding the interaction of imidafenacin with other drugs is vital for safe and effective treatment. Research on the role of human cytochrome P450 enzymes and UDP-glucuronic acid transferases in the metabolism of imidafenacin, as well as its potential to inhibit human cytochrome P450 enzymes, provides valuable insights into possible drug-drug interactions (Kanayama et al., 2007).

4. Studies on Urinary Excretion and Pharmacological Effects

Research focusing on urinary excretion contributes significantly to understanding the long-lasting blockade of bladder muscarinic receptors by imidafenacin. These studies are crucial in elucidating the mechanisms underlying the selective binding of imidafenacin to bladder muscarinic receptors (Ito et al., 2017).

5. Metabolism and Excretion Studies

Studies on the absorption, metabolism, and excretion of imidafenacin provide insights into how the drug is processed in the human body. This includes analyzing the various metabolites of imidafenacin and understanding their roles and implications in the treatment of overactive bladder (Ohmori et al., 2007).

Safety and Hazards

Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . Clinically significant adverse reactions to imidafenacin are acute glaucoma (0.06%), urinary retention (0.03%), and hepatic dysfunction (0.02%) . The most common adverse effects observed with imidafenacin are thirst (37.7%), constipation (13.6%) .

Properties

{ "Design of Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-(4-chlorobenzoyl)benzoic acid", "2-(methylamino)ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 4-(4-chlorobenzoyl)benzoic acid is reacted with 2-(methylamino)ethanol in the presence of sodium hydroxide to produce 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 3: The hydrochloride salt from step 2 is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base from step 3 is then treated with sodium chloride and water to form a crystalline solid.", "Step 5: The crystalline solid from step 4 is then purified using ethyl acetate to yield Imidafenacin Related Compound 4." ] }

CAS No.

174266-18-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.39

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid

Origin of Product

United States

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